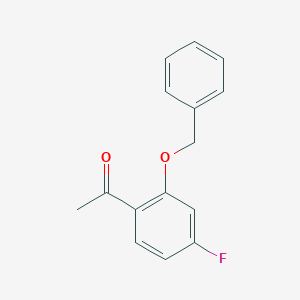

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Descripción general

Descripción

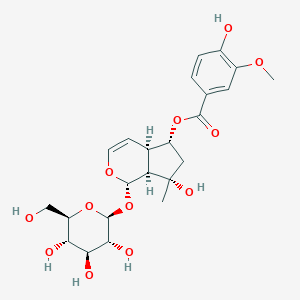

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone, also known as 4-fluorobenzyl phenyl ketone, is a synthetic organic compound that is used as a starting material for the preparation of various drugs and pharmaceuticals. It is a colorless solid that is soluble in organic solvents and has a melting point of 53-54 °C. It is a versatile compound that has been used in a variety of applications, from drug synthesis to chemical research.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

Enantioselective synthesis of compounds like (S)-(–)-1-(4-Fluorophenyl)ethanol from prochiral ketones, including 1-(4-fluorophenyl)ethanone, demonstrates the utility of these compounds in producing enantiomerically pure substances. These substances are crucial for developing pharmaceuticals with specific biological activities, showcasing the importance of such ketones in medicinal chemistry. The use of biocatalysts for the enantioselective reduction to achieve high yields and optical purities highlights the compound's role in green chemistry and sustainable pharmaceutical manufacturing processes (ChemChemTech, 2022).

Molecular Docking Studies

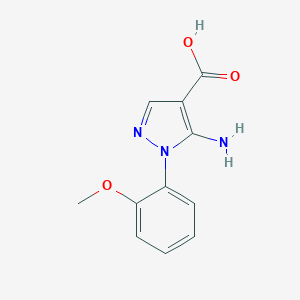

Molecular docking studies on derivatives, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal the potential of these compounds in inhibiting specific proteins or enzymes. Such studies are foundational in drug discovery, indicating how modifications in the benzyl or ethanone groups can impact biological activity and specificity towards targets like tumor protease inhibitors or receptors involved in critical diseases (Spectrochimica Acta Part A, 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as NK1 receptor antagonists or antimicrobial agents, often relies on intermediates like 1-(4-Fluorophenyl)ethanone or its derivatives. These intermediates facilitate the formation of complex molecules with potential therapeutic applications, underscoring the importance of such ketones in expanding the chemical space of drug candidates (Journal of the American Chemical Society, 2003).

Antimicrobial Activity

Research into derivatives such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from related ketones, shows antimicrobial activity against various pathogens. This application is crucial in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Russian Journal of General Chemistry, 2018).

Propiedades

IUPAC Name |

1-(4-fluoro-2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAZCYADAXHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611557 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone | |

CAS RN |

106245-03-8 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

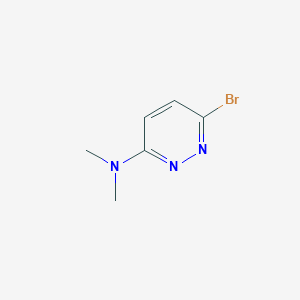

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)